3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
Overview
Description
3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Chemical Reactions Analysis
The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs . This review provides a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)pyrazole has a boiling point of 70 °C/2 mmHg (lit.) and a melting point of 45-47 °C (lit.) . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Synthetic Approaches and Chemical Stability
- Synthetic Protocols and Characterization : A study by Gerus et al. (2012) developed practical synthetic approaches to derivatives of 3-(trifluoromethyl)pyrazoles. These methodologies enable gram-scale preparation and comprehensive characterization through crystallographic analysis and fluorescence measurements, highlighting the chemical versatility and potential applications in material science and organic synthesis (Gerus et al., 2012).
Biological Applications
- Nematocidal Activity : Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, identifying compounds with good nematocidal activity against Meloidogyne incognita, demonstrating the potential of these compounds in agricultural applications (Zhao et al., 2017).
Material Science and Catalysis
- Metal-Organic Frameworks (MOFs) : Colombo et al. (2011) explored the synthesis of microporous pyrazolate-bridged MOFs with high thermal and chemical stability, suitable for applications in catalysis, gas storage, and separation processes (Colombo et al., 2011).
Antifungal and Growth Inhibition Studies
- Antifungal Activity : Vicentini et al. (2007) investigated the antifungal activity of pyrazole derivatives against several phytopathogens, indicating the potential of these compounds in developing new antifungal agents (Vicentini et al., 2007).
Catalytic Applications
- Copper-Mediated Reactions : Wang et al. (2017) described a copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles, demonstrating a one-step process for constructing pyrazole cores, which could be valuable in synthetic chemistry and pharmaceutical research (Wang et al., 2017).
Luminescent Properties
- Luminescent Metal Clusters : Research on tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand showed intense luminescence, suggesting applications in optoelectronic devices and sensors (Z. and Chen, 2007).
Safety And Hazards
Future Directions
The future of trifluoromethyl-containing compounds is promising. Many novel applications of trifluoromethylpyridine will be discovered in the future . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-2(4(9)10)1-11-12-3/h1H,(H3,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKYWXFPESUXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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